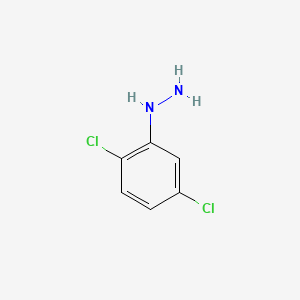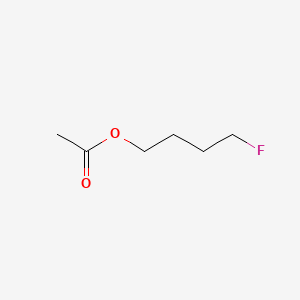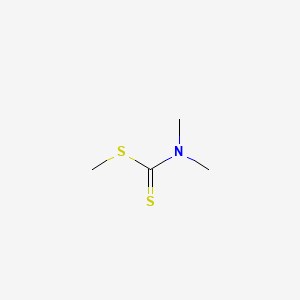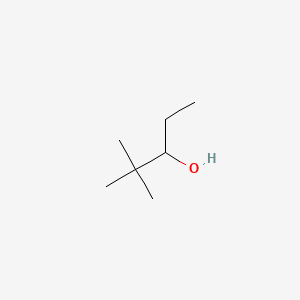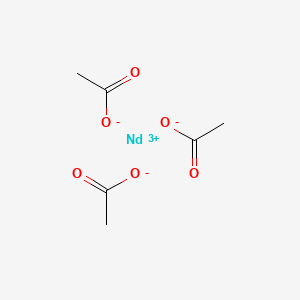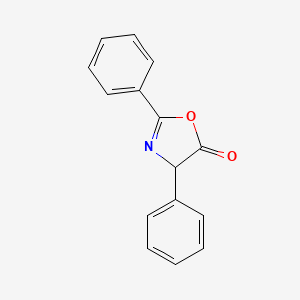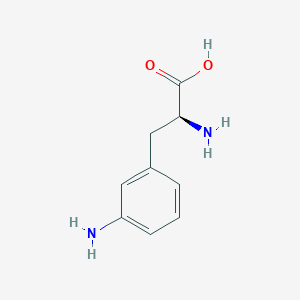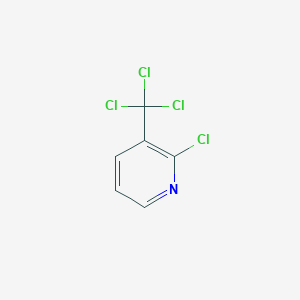
2-Chloro-3-(trichloromethyl)pyridine
Übersicht
Beschreibung
2-Chloro-3-(trichloromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl4N . It has an average mass of 230.907 Da and a monoisotopic mass of 228.901962 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trichloromethyl)pyridine is represented by the formula C6H3Cl4N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The major use of 2-Chloro-3-(trichloromethyl)pyridine derivatives is in the protection of crops from pests . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis
2-Chloro-3-(trichloromethyl)pyridine has a molecular weight of 230.91 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Preparation
2-Chloro-3-(trichloromethyl)pyridine (NP) has been studied in terms of its preparation, particularly by chlorinating 2-methylpyridine hydrochloride (MPCH) with chlorine. Research has focused on optimizing the reaction conditions to maximize the yield and purity of NP. For instance, Huang Xiao-shan (2009) found that using a mixture of triethanolamine and benzoylperoxide as a catalyst under specific conditions resulted in a NP content of 78.5% and a yield of 93.4% in the chlorination products (Huang Xiao-shan, 2009).
Thermodynamic Properties
The standard enthalpy of formation of 2-chloro-6-(trichloromethyl)pyridine has been determined using methods like rotating-bomb oxygen combustion calorimetry. Researchers like Z. Tan et al. (1989) provided significant insights into the thermodynamic behavior of this compound, which is crucial for understanding its stability and reactivity (Tan, Kamaguchi, Nagano, & Sakiyama, 1989).
Agricultural Applications
In agriculture, 2-chloro-3-(trichloromethyl)pyridine has been explored for its potential to control nitrification in soils. C. Goring (1962) conducted laboratory and greenhouse studies to assess its effectiveness in controlling the nitrification of various fertilizers, highlighting its potential utility in agricultural practices (C. Goring, 1962).
Chemical Reactions and Interactions
The compound has been involved in various chemical reactions and interactions. For example, studies have looked at its behavior under basic conditions, examining reactions like the reduction to dichloromethyl derivative and the reversible nature of these reactions. Jon A. Orvik (1994) explored this, noting the inhibition by electron capture agents and acceleration by electron-donating agents, which is valuable for understanding its chemical behavior (Jon A. Orvik, 1994).
Pharmaceutical and Biochemical Intermediates
2-Chloro-3-(trichloromethyl)pyridine also serves as an important intermediate in the synthesis of pharmaceuticals and biochemicals. Research has been conducted to summarize synthetic methods and explore its applications, particularly in herbicides. Li Zheng-xiong (2004) discussed these aspects, highlighting its role in the development of new chemical entities (Li Zheng-xiong, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVGCQBQQFWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345740 | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trichloromethyl)pyridine | |
CAS RN |
72648-12-5 | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72648-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

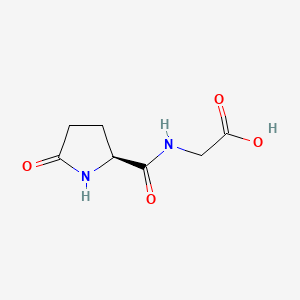
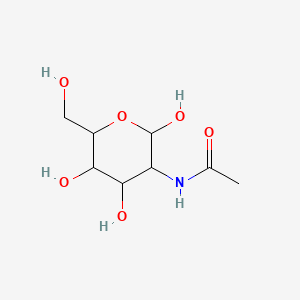
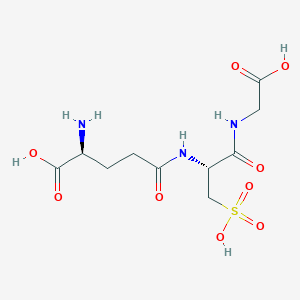
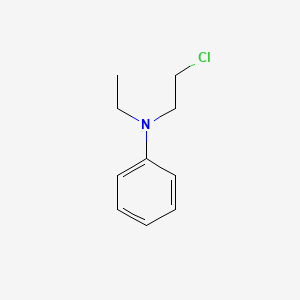

![5H-Benzo[b]carbazole](/img/structure/B1582823.png)
